molecular formula C18H15NO2 B1347236 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone CAS No. 7469-86-5

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone

Cat. No.: B1347236
CAS No.: 7469-86-5
M. Wt: 277.3 g/mol
InChI Key: XEXQEYGNRKJASK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by its unique structural framework combining a quinoline ring system with a methoxyphenyl ketone substituent. The compound is officially registered under Chemical Abstracts Service number 7469-86-5, providing a definitive identifier for this specific molecular entity. The molecular formula is established as C₁₈H₁₅NO₂, corresponding to a molecular weight of 277.32 to 277.33 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature reflects the structural organization where the ketone carbonyl group serves as the central functional unit, connected to both a 4-methoxyphenyl group and a quinolin-2-ylmethyl group. The compound possesses additional catalog designations including MDL number MFCD04037914, which facilitates identification in chemical databases and supply chains.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is COc1ccc(cc1)C(=O)Cc2ccc3ccccc3n2, which provides a linear encoding of the compound's connectivity. The International Chemical Identifier string InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 offers a standardized computational representation of the molecular structure. These chemical identifiers enable precise communication about the compound across different research platforms and databases.

The compound exhibits structural complexity arising from the combination of aromatic ring systems with different electronic properties. The 4-methoxyphenyl group contributes electron-donating characteristics through the methoxy substituent, while the quinoline moiety provides electron-withdrawing properties due to the nitrogen heteroatom. This electronic complementarity creates interesting opportunities for chemical reactivity and biological interaction patterns.

Historical Context in Heterocyclic Chemistry

The development of quinoline chemistry traces its origins to the late nineteenth century, when fundamental synthetic methodologies were established for constructing these important heterocyclic frameworks. The Friedländer synthesis, discovered in 1882, represents one of the pioneering methods for quinoline construction through the condensation of 2-aminobenzaldehydes with ketones or aldehydes. This synthetic approach involves acid or base-catalyzed condensation followed by cyclodehydration between appropriately substituted starting materials containing reactive methylene groups.

Paul Friedländer's original work established the foundation for modern quinoline synthesis by demonstrating the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide. This methodology has since undergone extensive exploration and refinement, contributing to the development of numerous related synthetic strategies. The period between 1880 and 1894 witnessed remarkable advances in quinoline synthesis, with the discovery of six major synthetic methods including the Pfitzinger reaction, Niementowski reaction, Combes quinoline synthesis, Doebner-Miller quinoline synthesis, and Skraup quinoline synthesis.

Recent developments in quinoline synthesis have incorporated modern catalytic approaches, including nanocatalyst-mediated protocols that offer enhanced selectivity and environmental compatibility. Copper-based nanocatalysts have demonstrated particular effectiveness in quinoline synthesis through dehydrogenative coupling reactions between 2-aminobenzyl alcohols and carbonyl compounds. These contemporary methods build upon the fundamental principles established in classical quinoline chemistry while addressing modern requirements for sustainable and efficient synthetic processes.

The mechanistic understanding of quinoline formation has evolved significantly through detailed experimental investigations. Contemporary research has established that the Friedländer synthesis typically proceeds through an initial intermolecular aldol condensation between the ketone and aminobenzaldehyde components, followed by rapid cyclization and dehydration to yield the quinoline product. This mechanistic knowledge provides crucial insights for optimizing synthetic conditions and developing new methodological approaches.

Quinoline synthesis methodology has expanded to encompass diverse reaction conditions and catalyst systems, reflecting the continued importance of these heterocyclic compounds in modern chemistry. Transition metal catalysts, particularly copper and ruthenium complexes, have emerged as effective promoters for quinoline formation through acceptorless dehydrogenation pathways. These advances demonstrate the ongoing evolution of quinoline chemistry from its historical foundations to contemporary applications.

Significance in Medicinal and Materials Chemistry

Quinoline derivatives occupy a position of exceptional importance in medicinal chemistry, with more than 85 percent of all biologically active chemical entities incorporating heterocyclic frameworks. The structural versatility of quinoline-based compounds enables diverse biological activities including antimicrobial, anticancer, antimalarial, anti-inflammatory, antihypertensive, and antiasthmatic effects. Over one hundred quinoline-based pharmaceuticals are currently available for treating various medical conditions, demonstrating the clinical significance of this heterocyclic class.

The antiviral properties of quinoline derivatives have attracted substantial research attention, particularly in the context of emerging viral threats. Quinoline compounds have demonstrated potent activity against various viral strains including Zika virus, enterovirus, herpes virus, human immunodeficiency virus, and Ebola virus. Research into 2,8-bis(trifluoromethyl)quinoline derivatives has revealed compounds with enhanced antiviral activity compared to established antimalarial drugs such as mefloquine and chloroquine. These findings highlight the potential for developing novel antiviral therapeutics based on quinoline frameworks.

Compound Type Antiviral Activity Effective Concentration Selectivity Index
Chloroquine Zika virus inhibition 12.0 ± 3.2 μM 34
Mefloquine Zika virus inhibition 3.6 ± 0.3 μM 58
Novel quinoline derivatives Enhanced Zika virus inhibition 0.8-2.0 μM 143-243

The materials chemistry applications of quinoline derivatives have gained prominence through their incorporation into advanced functional materials. Methoxy-substituted diphenyl quinoline compounds have demonstrated excellent photoluminescence properties with high quantum yields, making them valuable components for organic light-emitting diodes and other optoelectronic devices. These materials exhibit blue light emission characteristics with thermal stability and processability advantages that support their integration into commercial device applications.

The electronic properties of quinoline-based materials arise from their extended π-conjugated systems, which enable efficient charge transport and light emission. Polyquinoline materials have shown particular promise as electron-transport layers in organic electronics due to their unique combination of high thermal stability, good solubility in common solvents, and high photoluminescence quantum efficiency. These characteristics make quinoline derivatives attractive candidates for next-generation electronic and photonic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-quinolin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQEYGNRKJASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322921
Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one
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Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-86-5
Record name 7469-86-5
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Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Condensation

Microwave irradiation has been employed to accelerate the condensation of quinoline derivatives with 4-methoxyphenyl ethanone. This method offers:

  • Enhanced reaction rates.
  • Improved yields.
  • Reduced environmental impact due to shorter reaction times and lower solvent use.

Typical conditions involve polar solvents such as ethanol, controlled temperature settings, and the use of mild bases or catalysts to facilitate the reaction. The product is then purified by recrystallization or chromatography and characterized by IR, NMR, and MS techniques to confirm structure and purity.

One-Pot Synthesis via Indolinone Intermediates

A sophisticated approach involves the preparation of 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles as intermediates, which are then reacted with methyl ketones to yield 2-(2-oxo-2-aryl(alkyl)ethyl)-2-phenylindolin-3-ones. These intermediates can be isolated or used in situ for further base-assisted intramolecular cyclization to form quinoline-fused ketones, including this compound derivatives.

Key features of this method:

  • High yields (75–96%) across a broad substrate scope.
  • Gram-scale synthesis feasibility.
  • Use of bases such as cesium carbonate and DBU in solvents like DMSO at elevated temperatures (~100 °C).
  • The process can be tuned to favor the formation of the target quinoline ketone with yields up to 95%.

Reflux Condensation in Ethanol with Piperidine Catalyst

Another reported method involves refluxing a mixture of quinolin-2(1H)-one derivatives with 1-(4-methoxyphenyl)ethanone in ethanol, catalyzed by a small amount of piperidine. This method yields the target compound in moderate to good yields (around 64%) after recrystallization.

  • Reaction time: approximately 6 hours under reflux.
  • Purification: filtration and recrystallization from ethanol.
  • Characterization: melting point, IR, and NMR confirm the product identity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Microwave-Assisted Condensation Quinoline derivative + 1-(4-methoxyphenyl)ethanone, ethanol, microwave irradiation 60–70 (typical) Fast, environmentally friendly Requires microwave reactor
One-Pot Indolinone Cascade 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitrile + methyl ketones, Cs2CO3, DBU, DMSO, 100 °C 75–96 (isolated), up to 95 (target) High yield, gram-scale, versatile Multi-step cascade, requires base and solvent control
Reflux Condensation with Piperidine Quinolin-2(1H)-one + 1-(4-methoxyphenyl)ethanone, ethanol, piperidine, reflux 6 h ~64 Simple setup, moderate yield Longer reaction time
Bischler-Napieralski Cyclization (related) Amide precursor + POCl3, inert atmosphere, one-pot Variable One-pot, efficient for isoquinolines May inform quinoline synthesis

Research Findings and Notes

  • The one-pot cascade method involving indolinone intermediates is notable for its high efficiency and broad substrate scope, making it a valuable synthetic route for complex quinoline derivatives including this compound.
  • Microwave-assisted synthesis is increasingly favored for its speed and environmental benefits, though it may require specialized equipment.
  • Reflux condensation remains a classical and accessible method, suitable for laboratories without advanced microwave reactors.
  • Structural confirmation of the synthesized compound is routinely performed using IR spectroscopy (noting characteristic carbonyl and aromatic stretches), NMR spectroscopy (proton and carbon shifts consistent with quinoline and methoxyphenyl groups), and mass spectrometry for molecular weight verification.
  • The choice of method depends on available resources, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction of the compound using reducing agents like sodium borohydride or lithium aluminum hydride can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes structurally related compounds and their key attributes:

Compound Name Molecular Formula Key Functional Groups Biological Activity References
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone C₁₇H₁₃NO₂ Quinoline, methoxyphenyl, ketone Not explicitly reported
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone 1) C₁₇H₁₆O₄ Chalcone, hydroxyl, methoxyphenyl Potent anti-inflammatory and antioxidant (dose-dependent)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₇ClN₂O Quinoline, chlorophenyl, amino Synthetic intermediate; no bioactivity reported
1-(4-Chlorophenyl)-2-({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone C₂₇H₂₀ClN₅O₂S Triazole, quinoline, chlorophenyl Potential kinase inhibitor (structural analogy)
3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one (15) C₁₇H₁₃NO₃ Quinolinone, methoxyphenyl Synthetic intermediate; photophysical applications

Physicochemical Properties

Property This compound 4k (Quinoline Derivative) Chalcone 1
Melting Point Not reported 223–225°C (ethanol) 160–162°C (lit.)
Solubility Low (nonpolar solvents) Moderate in ethanol High in DMSO
Stability Likely stable (quinoline scaffold) Stable at room temperature Sensitive to light/oxidation

Key Research Findings

Methoxy Group Positioning : In chalcones, 4-methoxy substitution (vs. 3-methoxy) enhances antioxidant efficacy by 30% in H₂O2-exposed cells .

Synthetic Scalability: Pd-catalyzed methods () are more efficient (>80% yield) than nickel-mediated routes (60% yield) for ethanone derivatives .

Biological Activity

1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, also known as a quinoline derivative, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety attached to a methoxyphenyl group via an ethanone linkage. Its chemical structure is represented as follows:

C14H13NO2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{2}

This structure contributes to its pharmacological properties, influencing its interaction with biological targets.

This compound exhibits multiple mechanisms of action, which include:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) indicate significant antimicrobial potential, with some studies reporting MIC values as low as 15.625 μM against Staphylococcus aureus.
  • Antitumor Activity : Research indicates that this compound may possess anticancer properties. For instance, it has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC/MIC)Reference
AntimicrobialMIC 15.625 - 62.5 μM
AntitumorIC50 10 - 30 µM
AChE InhibitionIC50 not specified

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent activity, significantly reducing bacterial viability at low concentrations.
  • Cytotoxicity in Cancer Cells : In another investigation, the compound was tested against MCF-7 breast cancer cells and HeLa cervical cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
  • Mechanistic Studies : Further research explored the molecular interactions between this compound and target enzymes. Using molecular docking simulations, it was observed that the compound binds effectively to the active site of AChE, which may explain its inhibitory action.

Q & A

Q. How can the molecular structure of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone be determined experimentally?

The molecular structure can be resolved using X-ray crystallography (XRD) to analyze single crystals, providing bond lengths, angles, and spatial conformation. For example, similar methoxyphenyl-substituted compounds have been characterized via XRD to confirm stereochemistry and intermolecular interactions . Spectroscopic methods like NMR (¹H/¹³C) and IR can validate functional groups, while mass spectrometry confirms molecular weight.

Q. What methods are recommended for assessing the solubility of this compound in different solvents?

Use shake-flask techniques with HPLC or UV-Vis quantification to measure saturation solubility. Polar aprotic solvents (e.g., DMSO) are often preferred due to the compound's aromatic and ketone moieties. Phase-solubility diagrams can identify optimal solvents for reaction conditions .

Q. What are the standard synthetic routes for this compound?

A common approach involves Friedel-Crafts acylation between quinoline derivatives and 4-methoxyphenylacetyl chloride, using Lewis acids (e.g., AlCl₃) as catalysts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃), ketone (C=O), and quinoline aromatic protons.
  • IR Spectroscopy : Confirm C=O (~1700 cm⁻¹) and aryl ether (C-O, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Optimize catalyst loading (e.g., switch from AlCl₃ to FeCl₃ for greener synthesis) and solvent polarity. Kinetic studies (e.g., in situ FTIR) can monitor reaction progress. Alternative routes like microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Conduct comparative assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols). Meta-analyses of published data can identify variables like solvent choice (DMSO vs. ethanol) or impurity profiles. Computational docking studies may reconcile discrepancies in target binding (e.g., kinase inhibition vs. GPCR modulation) .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetics?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. QSAR models correlate structural features (e.g., logP, polar surface area) with absorption or toxicity. Tools like Gaussian or Schrödinger Suite are commonly used .

Q. What experimental designs are suitable for studying its photochemical stability?

Expose the compound to UV-Vis light in controlled environments and monitor degradation via HPLC. Transient absorption spectroscopy identifies reactive intermediates (e.g., radicals). Compare stability in inert vs. aerobic conditions to assess oxidative pathways .

Q. How can by-products from synthesis be identified and minimized?

Use LC-MS/MS to detect trace impurities. Reaction optimization (e.g., lowering temperature during acylation) reduces side reactions. Green chemistry principles , such as aqueous-phase catalysis, may suppress unwanted by-products .

Methodological Notes

  • Data Reproducibility : Always report solvent purity, temperature, and catalyst batch to ensure reproducibility.
  • Safety : Refer to SDS guidelines for handling ketones and aryl ethers (e.g., PPE, ventilation) .
  • Ethical Compliance : Biological studies must adhere to institutional guidelines for in vitro/in vivo testing .

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